Benzaldehyde diethyl acetal-d10

Analytical Chemistry Mass Spectrometry Internal Standard

Benzaldehyde diethyl acetal-d10 (CAS 82736-57-6) is a deuterated analog of the volatile acetal, benzaldehyde diethyl acetal (CAS 774-48-1), belonging to the class of stable isotope-labeled (SIL) compounds. This compound is characterized by the replacement of ten hydrogen atoms with deuterium, resulting in a molecular formula of C₁₁H₆D₁₀O₂ and a molecular weight of 190.31 g/mol, compared to 180.25 g/mol for the unlabeled form.

Molecular Formula C11H16O2
Molecular Weight 190.30 g/mol
Cat. No. B15598419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde diethyl acetal-d10
Molecular FormulaC11H16O2
Molecular Weight190.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H16O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
InChIKeyMAQMEXSLUSZDQM-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzaldehyde diethyl acetal-d10: A Stable Isotope-Labeled Internal Standard for Precise Quantitative LC-MS and GC-MS


Benzaldehyde diethyl acetal-d10 (CAS 82736-57-6) is a deuterated analog of the volatile acetal, benzaldehyde diethyl acetal (CAS 774-48-1), belonging to the class of stable isotope-labeled (SIL) compounds . This compound is characterized by the replacement of ten hydrogen atoms with deuterium, resulting in a molecular formula of C₁₁H₆D₁₀O₂ and a molecular weight of 190.31 g/mol, compared to 180.25 g/mol for the unlabeled form . Its primary scientific application is as an internal standard (IS) to enhance the accuracy and precision of quantitative analytical methods, particularly NMR, GC-MS, and LC-MS . This compound is intended for research use only and is not for diagnostic or therapeutic applications .

Why Benzaldehyde diethyl acetal-d10 Cannot Be Substituted with Unlabeled or Structural Analogs in Validated Analytical Workflows


Substituting Benzaldehyde diethyl acetal-d10 with a generic or even a structurally similar analog is analytically invalid due to the fundamental requirements of stable isotope dilution mass spectrometry (SID-MS). Unlabeled benzaldehyde diethyl acetal co-elutes with the target analyte, making it indistinguishable by mass spectrometry and thus useless as an internal standard [1]. A generic analog will exhibit different physicochemical properties (e.g., solubility, extraction efficiency, ionization response), failing to correct for matrix effects and sample preparation variability . The -d10 isotope label provides a minimum +10 Da mass shift, which is critical for baseline mass resolution and accurate quantification, a feature absent in both the unlabeled compound and all non-isotopic structural analogs .

Quantitative Evidence for Benzaldehyde diethyl acetal-d10: Differentiation from Analogs


Mass Spectrometric Differentiation: Benzaldehyde diethyl acetal-d10 vs. Unlabeled Analog

Benzaldehyde diethyl acetal-d10 provides a definitive +10 Da mass shift (m/z +10 for the molecular ion) relative to the unlabeled analyte, benzaldehyde diethyl acetal (C₁₁H₁₆O₂, MW 180.25) . This isotopic mass difference is essential for MS detection as it prevents signal overlap and allows for distinct, simultaneous monitoring of the analyte and internal standard channels, a capability not offered by the unlabeled compound (0 Da shift) or a typical structural analog [1].

Analytical Chemistry Mass Spectrometry Internal Standard

GC Retention Index Differentiation: Benzaldehyde diethyl acetal-d10 vs. Unlabeled Acetal

While stable isotope labeling generally has a negligible effect on chromatographic retention, the known Kovats retention index for the unlabeled analyte benzaldehyde diethyl acetal on a non-polar HP-5 column is 1291 [1]. This established reference value allows for method development and peak identification. The deuterated analog, Benzaldehyde diethyl acetal-d10, will co-elute near this index, making it an ideal internal standard for GC-MS analysis of this specific volatile compound in complex samples like brandy, as it corrects for injection volume and instrument drift without altering the chromatographic profile [2].

Gas Chromatography Volatile Analysis Flavor Chemistry

Labeling Extent and Isotopic Purity: Benzaldehyde diethyl acetal-d10 vs. Other Deuterated Standards

The extent of deuteration (10 deuterium atoms) in Benzaldehyde diethyl acetal-d10 is a key specification. A high degree of labeling ensures a sufficient mass shift from the unlabeled analyte and, crucially, minimizes the presence of unlabeled or partially labeled species that would interfere with quantification . The advertised purity is >98% as determined by GC [1], which is a common benchmark for analytical standards in this class. The absence of a significant unlabeled (d0) impurity is a differentiating factor when compared to lower-quality deuterated standards that may have incomplete incorporation, leading to background interference and reduced assay sensitivity .

Isotope Purity Method Validation Quantitative Accuracy

Validated Applications for Benzaldehyde diethyl acetal-d10 as a High-Value Analytical Tool


Precise Quantification of Benzaldehyde Diethyl Acetal in Flavor and Fragrance Analysis by GC-MS

Benzaldehyde diethyl acetal-d10 is the optimal internal standard for quantifying its unlabeled counterpart in complex matrices like alcoholic beverages (e.g., brandy) or perfumes. The -d10 label provides a definitive mass shift, enabling accurate correction for matrix effects in GC-MS analysis [1]. The known Kovats retention index for the unlabeled analyte on a standard column (e.g., RI 1291 on HP-5) serves as a reference for method development, and the deuterated standard will co-elute, ensuring identical analytical behavior [2].

Method Development and Validation for LC-MS/MS Bioanalysis of Acetals and Related Aldehydes

In bioanalytical studies requiring the quantification of benzaldehyde diethyl acetal, Benzaldehyde diethyl acetal-d10 is an essential component for method validation. Its use as a stable isotope-labeled internal standard (SIL-IS) is critical for mitigating variability from sample preparation (e.g., extraction, derivatization) and ionization efficiency in LC-MS/MS workflows [1]. The substantial +10 Da mass difference eliminates cross-talk between analyte and standard channels, improving the method's precision, accuracy, and robustness as per regulatory guidelines .

Deuterium Tracer for Metabolic and Environmental Fate Studies

As a deuterated compound, Benzaldehyde diethyl acetal-d10 can serve as a non-radioactive tracer in studies investigating the metabolic or environmental degradation pathways of acetal flavorants. The substitution of hydrogen with deuterium can, in some cases, alter reaction kinetics (Kinetic Isotope Effect), allowing researchers to probe reaction mechanisms or track the compound's fate in complex systems using mass spectrometry [1]. This application is particularly valuable in environmental science and toxicology for identifying transformation products.

Quantitative NMR (qNMR) for Purity Assessment and Reference Standard Certification

This deuterated compound can be used as an internal standard for quantitative NMR analysis [1]. In this application, Benzaldehyde diethyl acetal-d10, when added in a known amount, allows for the determination of the absolute concentration or purity of other compounds in a sample, including the unlabeled benzaldehyde diethyl acetal. This method provides a direct, calibration-free approach to quantification that is highly valuable in pharmaceutical and reference material industries [2].

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